clemontanoside F
Description
Clemontanoside F is a triterpenoid saponin isolated from Clematis montana (Ranunculaceae), a plant traditionally used for treating migraines, hypertension, and microbial infections . Structurally, it belongs to the oleanane-type saponins, characterized by a triterpene aglycone core linked to oligosaccharide chains. While its exact molecular formula and glycosylation pattern remain partially unelucidated, related compounds like clemontanoside A and B (isolated from the same genus) share a common aglycone, hederagenin or oleanolic acid, with variations in sugar moieties . Clemontanoside F demonstrates notable bioactivities, including antimicrobial (against S. aureus, E. coli) and antioxidant properties (via DPPH radical scavenging and iron chelation) . Its isolation from C.
Properties
CAS No. |
154278-77-0 |
|---|---|
Molecular Formula |
C20H24N2O8 |
Synonyms |
clemontanoside F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Clemontanoside F shares structural and functional similarities with other saponins in the Clematis genus and related plant families. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison of Clemontanoside F with Analogues
Glycosylation patterns inferred from related compounds.
†Aglycone identity inferred from biosynthetic pathways of *Clematis saponins.
‡Suggested based on acid/alkaline hydrolysis products in C. montana extracts .
Key Findings:
Structural Similarities: Aglycone Core: Clemontanoside F and B both utilize hederagenin, while clemontanoside A and Septemoside A derive from oleanolic acid and hederagenin, respectively. The aglycone influences membrane permeability and receptor binding . Glycosylation: Sugar chains (e.g., rhamnose, glucose, arabinose) enhance solubility and bioactivity.
Functional Divergence: Antimicrobial vs. Cytotoxic Activity: Clemontanoside F’s antimicrobial properties contrast with clemontanoside B’s cytotoxicity, highlighting how minor glycosidic variations (e.g., glucose vs. rhamnose linkages) alter target specificity . Antioxidant Capacity: Unlike clemontanoside A/B, clemontanoside F’s DPPH radical scavenging (IC₅₀ ~40 µg/mL) aligns with its role in mitigating oxidative stress in C. montana .
Source-Specific Variations: Clematis montana saponins (e.g., clemontanoside F, B) exhibit genus-specific adaptations, whereas Septemoside A from Kalopanax emphasizes interspecies metabolic differences .
Limitations of Structural Similarity: As noted in , compounds with >85% structural similarity (Tanimoto coefficient) may only share bioactivity 30% of the time. For example, clemontanoside F and Hederoside A₂ share hederagenin but differ in antimicrobial potency due to divergent glycosylation .
Q & A
Q. How to validate computational predictions (e.g., molecular docking) of clemontanoside F’s targets?
- Answer : Compare docking scores (AutoDock Vina) with experimental binding affinities (SPR or ITC). Discrepancies >10% suggest force field inaccuracies or conformational sampling limitations .
Key Considerations for Data Reporting
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
